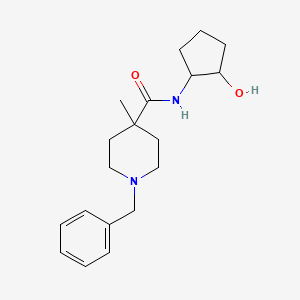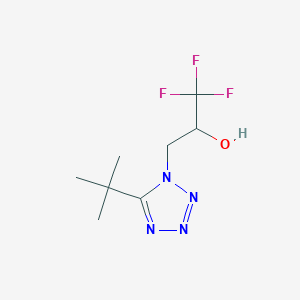![molecular formula C17H22N2O3 B7643972 1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as HPPU and is known for its unique properties that make it an ideal candidate for various research applications.
作用机制
The mechanism of action of HPPU is not yet fully understood. However, studies have suggested that HPPU may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. HPPU has also been shown to inhibit the activity of various other enzymes and receptors that are involved in inflammation and pain.
Biochemical and Physiological Effects:
HPPU has been shown to have various biochemical and physiological effects. Studies have suggested that HPPU may reduce the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation and pain. HPPU has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases.
实验室实验的优点和局限性
HPPU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HPPU is also relatively inexpensive compared to other compounds with similar properties. However, HPPU has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. HPPU also has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of HPPU. One potential direction is the further elucidation of its mechanism of action. This could lead to the development of more potent and selective HPPU analogs for use in drug development. Another potential direction is the investigation of HPPU's potential as an antitumor agent. This could lead to the development of new cancer therapies. Additionally, the use of HPPU in combination with other drugs could be explored to enhance its effectiveness in treating various diseases.
合成方法
The synthesis of HPPU involves the reaction of 1-(5-methylfuran-2-yl)ethan-1-amine with (2S)-1-hydroxy-3-phenylpropan-2-yl carbamate. This reaction is catalyzed by a suitable catalyst in the presence of a solvent. The resulting product is then purified by various methods, including column chromatography and recrystallization, to obtain pure HPPU.
科学研究应用
HPPU has been extensively studied for its potential use in scientific research. One of the most significant applications of HPPU is in the field of medicinal chemistry. HPPU has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. HPPU has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-8-9-16(22-12)13(2)18-17(21)19-15(11-20)10-14-6-4-3-5-7-14/h3-9,13,15,20H,10-11H2,1-2H3,(H2,18,19,21)/t13?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVQZUTPDMRCN-WUJWULDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(C)NC(=O)N[C@@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)
